4,6-Difluoronicotinic acid
Overview
Description
4,6-Difluoronicotinic acid is a fluorinated derivative of nicotinic acid. . The compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the nicotinic acid structure, which significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of nicotinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of nicotinic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base . This method allows for the selective introduction of fluorine atoms at specific positions on the nicotinic acid ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced fluorinating agents and catalysts in these reactors allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoronicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the nicotinic acid ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, solvents like tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, and temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Oxidation: Oxidized derivatives such as nicotinic acid N-oxide.
Reduction: Reduced derivatives such as 4,6-difluoronicotinic alcohol or aldehyde.
Scientific Research Applications
4,6-Difluoronicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. It is also employed in the development of new fluorinating agents and catalysts.
Biology: Acts as a molecular probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in increased binding affinity and specificity, which can modulate the activity of enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoronicotinic acid: A fluorinated derivative with a single fluorine atom at the 6 position.
2,6-Difluoronicotinic acid: Another fluorinated derivative with fluorine atoms at the 2 and 6 positions.
Uniqueness of 4,6-Difluoronicotinic Acid
This compound is unique due to the specific positioning of fluorine atoms at the 4 and 6 positions, which imparts distinct chemical and physical properties. This unique arrangement enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4,6-difluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAIXXHIRUVOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479223 | |
Record name | 4,6-Difluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-91-3 | |
Record name | 4,6-Difluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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